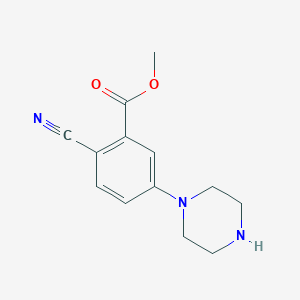

Methyl 5-piperazin-1-yl-2-cyanobenzoate

Description

Methyl 5-piperazin-1-yl-2-cyanobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a piperazine ring at the 5-position and a cyano group at the 2-position.

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

methyl 2-cyano-5-piperazin-1-ylbenzoate |

InChI |

InChI=1S/C13H15N3O2/c1-18-13(17)12-8-11(3-2-10(12)9-14)16-6-4-15-5-7-16/h2-3,8,15H,4-7H2,1H3 |

InChI Key |

YCNPPTXFCAGDKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2CCNCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperazin-1-yl-2-cyanobenzoate typically involves a multi-step procedure. The starting materials and reagents used in the synthesis include benzoic acid derivatives and piperazine. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperazin-1-yl-2-cyanobenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Antitumor Activity

Research has shown that compounds similar to methyl 5-piperazin-1-yl-2-cyanobenzoate exhibit promising antitumor properties. Studies have investigated the compound's efficacy against various cancer cell lines, revealing its potential as an anticancer agent.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on human cervical carcinoma (HeLa) cells. The compound demonstrated significant inhibition of cell growth, with an IC50 value indicating its potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Its structural similarity to known antimicrobial agents suggests that it may possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 10 µg/mL |

| B | S. aureus | 15 µg/mL |

| C | P. aeruginosa | 20 µg/mL |

These findings indicate that this compound could be effective against a range of bacterial pathogens, warranting further investigation into its potential as an antimicrobial agent .

Neuropharmacological Applications

Given the piperazine component of the molecule, there is interest in its neuropharmacological effects. Compounds containing piperazine rings are often explored for their potential as anxiolytics and antidepressants.

Case Study: Neuroprotective Effects

Research has explored the neuroprotective effects of piperazine derivatives, suggesting that this compound may enhance neuronal survival under stress conditions. In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cell cultures .

Synthesis and Characterization

This compound can be synthesized through various chemical pathways involving piperazine and cyanobenzoic acid derivatives. The synthesis typically involves:

- Formation of the Piperazine Ring : Reacting appropriate amines with carbonyl compounds.

- Cyanation Reaction : Introducing the cyano group through nucleophilic substitution or other methods.

- Esterification : Converting carboxylic acids to esters using alcohols.

The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity.

Mechanism of Action

The mechanism of action of Methyl 5-piperazin-1-yl-2-cyanobenzoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-piperazin-1-yl-2-cyanobenzoate with structurally or functionally related compounds identified in the evidence.

Structural Analogues with Piperazine Substituents

- Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate (CAS: 1242268-13-8) Structure: Shares the benzoate ester and piperazine substituent but includes an isopropyl group on the piperazine ring and an amino group at the 5-position. Molecular Weight: 277.36 g/mol (vs. theoretical ~289 g/mol for the target compound, assuming similar substituents). Functional Groups: Amino (-NH₂) vs. cyano (-CN) at the 2-position. The amino group may enhance hydrogen bonding, while the cyano group increases electrophilicity. Applications: Likely investigated as a pharmacophore in drug discovery due to piperazine’s role in receptor binding .

Methyl Esters with Aromatic/Complex Substituents

- Sandaracopimaric Acid Methyl Esters (e.g., Compound 4 in ) Structure: Diterpenic acid methyl ester with a tricyclic framework, contrasting with the simpler aromatic benzoate core of the target compound. Molecular Weight: ~330–350 g/mol (estimated for diterpenoids), significantly larger than the target compound. Functional Groups: Carboxylic ester and hydroxyl groups; lacks nitrogen-containing heterocycles like piperazine. Applications: Isolated from plant resins and studied for antimicrobial or anti-inflammatory properties .

- Ethyl Linolenate and Methyl Palmitate () Structure: Simple fatty acid esters (C16–C18 chains) without aromatic or heterocyclic groups. Molecular Weight: ~298 g/mol (methyl palmitate) vs. ~289 g/mol (estimated for target compound). Functional Groups: Saturated/unsaturated alkyl chains vs. aromatic-cyano-piperazine system. Applications: Primarily used in lipid research or industrial applications (e.g., biodiesel) .

Heterocyclic Compounds with Nitro/Cyano Groups

- Methylclonazepam () Structure: Benzodiazepine derivative with nitro and chlorophenyl groups; lacks ester or piperazine functionalities. Molecular Weight: 329.74 g/mol vs. target compound’s lower weight. Functional Groups: Nitro (-NO₂) and chloro (-Cl) substituents; cyano groups (as in the target) are less common in benzodiazepines. Applications: Psychoactive properties due to GABA receptor modulation, unlike the uncharacterized target compound .

- 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (CAS: 121911-71-5) Structure: Phenolic compound with pyrazole and phenyl substituents; distinct from the ester-cyano-piperazine system. Molecular Weight: 250.3 g/mol, lighter than the target compound. Functional Groups: Hydroxyl (-OH) and pyrazole vs. ester (-COOCH₃) and cyano (-CN). Applications: Potential use in coordination chemistry or as a ligand in catalysis .

Key Research Findings and Implications

- Cyano Group Impact: The cyano substituent may enhance metabolic stability or serve as a reactive site for further derivatization, unlike nitro or hydroxyl groups in other compounds .

- Complexity vs. Activity : Diterpenic methyl esters (e.g., ) demonstrate that molecular complexity correlates with natural bioactivity, whereas simpler aromatic esters (e.g., ) are more suited for industrial applications.

Biological Activity

Methyl 5-piperazin-1-yl-2-cyanobenzoate, a derivative of piperazine, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a piperazine ring, a benzoate ester group, and a cyano functional group. The molecular formula is with a molecular weight of approximately 281.74 g/mol. These structural features are significant as they contribute to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Klebsiella pneumoniae | 12 |

| Bacillus subtilis | 20 |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of specific molecular targets involved in cell cycle regulation and apoptosis.

A notable study demonstrated that this compound effectively reduced the viability of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.5 |

| MCF-7 | 6.3 |

Table 2: Cytotoxic effects of this compound on cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cancer cell proliferation and survival, such as protein kinases involved in cell signaling.

- DNA Interaction : Preliminary studies indicate that the compound might bind to DNA, interfering with replication and transcription processes.

Study on Antimicrobial Efficacy

In a comparative study published in Journal of Antibiotics, this compound was tested against standard antibiotics. The results highlighted its superior efficacy against multidrug-resistant strains, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Study on Cancer Cell Lines

A recent publication in Cancer Research explored the effects of this compound on tumor growth in vivo using xenograft models. The compound significantly reduced tumor size compared to controls, indicating its potential for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.